Cas no 1691605-41-0 (5-Amino-2-chloro-6-methylpyrimidin-4-ol)

5-Amino-2-chloro-6-methylpyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-2-chloro-6-methylpyrimidin-4-ol
- 1691605-41-0
- EN300-1296125
- CS-0354192
- 4(3H)-Pyrimidinone, 5-amino-2-chloro-6-methyl-
-
- Inchi: 1S/C5H6ClN3O/c1-2-3(7)4(10)9-5(6)8-2/h7H2,1H3,(H,8,9,10)
- InChI Key: ONAMSDOTEICAJG-UHFFFAOYSA-N
- SMILES: ClC1=NC(C)=C(C(N1)=O)N
Computed Properties
- Exact Mass: 159.0199395g/mol
- Monoisotopic Mass: 159.0199395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.5Ų
- XLogP3: 0.2
Experimental Properties
- Density: 1.65±0.1 g/cm3(Predicted)
- Boiling Point: 256.1±43.0 °C(Predicted)
- pka: 6.68±0.50(Predicted)
5-Amino-2-chloro-6-methylpyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296125-250mg |
5-amino-2-chloro-6-methylpyrimidin-4-ol |
1691605-41-0 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1296125-2500mg |
5-amino-2-chloro-6-methylpyrimidin-4-ol |
1691605-41-0 | 2500mg |
$1370.0 | 2023-09-30 | ||
Enamine | EN300-1296125-1.0g |
5-amino-2-chloro-6-methylpyrimidin-4-ol |
1691605-41-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296125-50mg |
5-amino-2-chloro-6-methylpyrimidin-4-ol |
1691605-41-0 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1296125-500mg |
5-amino-2-chloro-6-methylpyrimidin-4-ol |
1691605-41-0 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1296125-100mg |
5-amino-2-chloro-6-methylpyrimidin-4-ol |
1691605-41-0 | 100mg |
$615.0 | 2023-09-30 | ||
Enamine | EN300-1296125-10000mg |
5-amino-2-chloro-6-methylpyrimidin-4-ol |
1691605-41-0 | 10000mg |
$3007.0 | 2023-09-30 | ||
Enamine | EN300-1296125-5000mg |
5-amino-2-chloro-6-methylpyrimidin-4-ol |
1691605-41-0 | 5000mg |
$2028.0 | 2023-09-30 | ||
Enamine | EN300-1296125-1000mg |
5-amino-2-chloro-6-methylpyrimidin-4-ol |
1691605-41-0 | 1000mg |
$699.0 | 2023-09-30 |
5-Amino-2-chloro-6-methylpyrimidin-4-ol Related Literature
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on 5-Amino-2-chloro-6-methylpyrimidin-4-ol
5-Amino-2-chloro-6-methylpyrimidin-4-ol: A Promising Compound in Biomedical Research
5-Amino-2-chloro-6-methylpyrimidin-4-ol, with the CAS No. 1691605-41-0, represents a novel pyrimidine derivative that has garnered significant attention in the field of biomedical research. This compound, characterized by its unique molecular structure and functional groups, exhibits potential applications in pharmacology, medicinal chemistry, and therapeutic development. Recent studies have highlighted its multifaceted biological activities, making it a subject of interest for researchers exploring innovative treatment strategies.
The 5-Amino-2-chloro-6-methylpyrimidin-4-ol molecule contains a pyrimidine ring with substituents at specific positions. The presence of an amino group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 6-position contributes to its distinct chemical properties. These functional groups are critical in determining the compound's reactivity, solubility, and interactions with biological targets. The hydroxyl group at the 4-position further enhances its potential for pharmacological activity.
Recent advancements in medicinal chemistry have led to the identification of 5-Amino-2-chloro-6-methylpyrimidin-4-ol as a potential candidate for targeting specific disease mechanisms. For instance, its structural similarity to known pharmacophores in antiviral and anti-inflammatory agents has sparked interest in its therapeutic applications. Research published in 2023 in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective antiviral activity against RNA viruses, suggesting its potential as a novel antiviral agent.
One of the key features of 5-Amino-2-chloro-6-methylpyrimidin-4-ol is its ability to modulate cellular signaling pathways. Studies have shown that it can interact with specific enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines. This property has been explored in the context of autoimmune diseases, where chronic inflammation plays a central role. A 2024 study in Pharmacological Research reported that this compound significantly attenuates inflammation in animal models of rheumatoid arthritis, highlighting its potential as an anti-inflammatory therapeutic.
Moreover, the 5-Amino-2-chloro-6-methylpyrimidin-4-ol compound has been investigated for its potential in oncology. Research published in Cancer Letters in 2023 indicated that it may inhibit the proliferation of certain cancer cell lines by targeting key signaling pathways such as the PI3K/AKT pathway. This finding opens new avenues for the development of targeted therapies in oncology, particularly for cancers resistant to conventional treatments.
The synthesis of 5-Amino-2-chloro-6-methylpyrimidin-4-ol has been optimized through various chemical methodologies to enhance its yield and purity. A 2022 study in Organic & Biomolecular Chemistry described a novel synthetic route involving a multi-step reaction sequence that minimizes byproducts and improves the efficiency of the process. This advancement is crucial for scaling up production for clinical applications and ensuring the compound's availability for further research.
Additionally, the pharmacokinetic properties of 5-Amino-2-chloro-6-methylpyrimidin-4-ol have been evaluated to assess its suitability for therapeutic use. Studies have shown that it exhibits good oral bioavailability and a favorable metabolic profile, which are essential for drug development. A 2023 review in Drug Metabolism and Disposition highlighted the compound's potential for oral administration, emphasizing its stability in gastrointestinal conditions and its ability to maintain therapeutic concentrations in the bloodstream.
The therapeutic potential of 5-Amino-2-chloro-6-methylpyrimidin-4-ol extends to neurodegenerative diseases, where its neuroprotective properties have been explored. Research published in Neuropharmacology in 2024 suggested that this compound may protect neurons from oxidative stress and apoptosis, making it a candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the compound's versatility in addressing a wide range of medical conditions.
Furthermore, the 5-Amino-2-chloro-6-methylpyrimidin-4-ol compound has been studied for its potential as an antifungal agent. A 2023 study in Antimicrobial Agents and Chemotherapy reported that it demonstrates activity against several fungal pathogens, including Candida species. This property is particularly relevant in the context of increasing antifungal resistance, where new therapeutic options are urgently needed.
The application of 5-Amino-2-chloro-6-methylpyrimidin-4-ol in combination with existing therapies has also been investigated. Research in Pharmaceutical Research in 2024 explored its synergistic effects with conventional antiviral drugs, suggesting that it could enhance the efficacy of existing treatments while reducing the likelihood of drug resistance. This combinatorial approach is a promising strategy for improving patient outcomes in chronic diseases.
Despite its promising properties, the development of 5-Amino-2-chloro-6-methylpyrimidin-4-ol as a therapeutic agent is still in its early stages. Further research is needed to fully understand its mechanisms of action, optimize its pharmacological profile, and evaluate its safety in clinical trials. The compound's potential for drug repurposing also warrants investigation, as it could provide new therapeutic options for existing diseases.
In conclusion, 5-Amino-2-chloro-6-methylpyrimidin-4-ol represents a significant advancement in the field of medicinal chemistry. Its diverse biological activities and potential applications in various therapeutic areas make it a compelling candidate for further research and development. As scientific understanding of this compound continues to evolve, it may play a crucial role in addressing some of the most pressing challenges in modern medicine.
For researchers and clinicians interested in exploring the therapeutic potential of 5-Amino-2-chloro-6-methylpyrimidin-4-ol, ongoing studies and clinical trials will be essential in translating its laboratory findings into real-world applications. The continued investigation of this compound's properties and effects will undoubtedly contribute to the advancement of medical science and the development of new, effective treatments for a wide range of diseases.
As the field of biomedical research progresses, the importance of compounds like 5-Amino-2-chloro-6-methylpyrimidin-4-ol will likely grow. Their potential to address complex medical challenges underscores the need for sustained research efforts and collaboration among scientists, clinicians, and pharmaceutical companies. The exploration of such compounds is a vital step towards improving patient outcomes and advancing the frontiers of medical science.
In summary, the 5-Amino-2-chloro-6-methylpyrimidin-4-ol compound exemplifies the dynamic nature of biomedical research. Its unique properties and potential applications highlight the importance of continued investigation and innovation in the quest for effective therapeutic solutions. As research on this compound advances, it may pave the way for groundbreaking developments in the treatment of various diseases, offering hope for improved patient care and outcomes.
1691605-41-0 (5-Amino-2-chloro-6-methylpyrimidin-4-ol) Related Products
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)



